

# 9-Bromo-1-nonene chemical properties and structure

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## Compound of Interest

Compound Name: 9-Bromo-1-nonene

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An In-Depth Technical Guide to **9-Bromo-1-nonene**: Properties, Synthesis, and Applications

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **9-bromo-1-nonene** (CAS No: 89359-54-6), a versatile bifunctional molecule essential for advanced organic synthesis. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the core chemical properties, robust synthetic protocols, and key applications of this important building block.

## Strategic Importance and Molecular Profile

**9-Bromo-1-nonene** is a linear nine-carbon chain featuring two distinct and strategically important functional groups: a terminal alkene (vinyl group) and a primary alkyl bromide. This unique architecture allows for orthogonal chemical modifications, making it a highly valuable intermediate in multi-step syntheses. The terminal double bond is amenable to a wide range of transformations including polymerization, hydroboration, and palladium-catalyzed cross-coupling reactions, while the primary bromide serves as an excellent electrophilic site for nucleophilic substitutions and the formation of organometallic reagents.

Its utility is most pronounced in the synthesis of complex molecules where a long, flexible aliphatic chain is required, such as in the development of pharmaceuticals, agrochemicals, and specialized polymers.[\[1\]](#)[\[2\]](#)

## Molecular Structure

Caption: Chemical structure of **9-Bromo-1-nonene**.

## Physicochemical and Spectroscopic Data

The identity and purity of **9-Bromo-1-nonene** are confirmed through a combination of physical property measurements and spectroscopic analysis. Key data are summarized below for easy reference.

Property	Value	Source(s)
CAS Number	89359-54-6	[3][4][5]
Molecular Formula	C <sub>9</sub> H <sub>17</sub> Br	[3][4]
Molecular Weight	205.14 g/mol	[1][3][5]
Appearance	Colorless to pale yellow liquid	[1][2][3]
Boiling Point	100-101 °C at 15 mmHg	[2][3][6]
Density	~1.1 g/cm <sup>3</sup>	[1][2]
Refractive Index	~1.4675 - 1.472	[1][3]
Flash Point	90 °C	[3]
Solubility	Insoluble in water; Soluble in ethanol, ether, chloroform	[1]
SMILES	C=CCCCCCCCBr	[4]
InChIKey	RQXPBVHYVAOUBY-UHFFFAOYSA-N	[4]

### Spectroscopic Signatures (Typical):

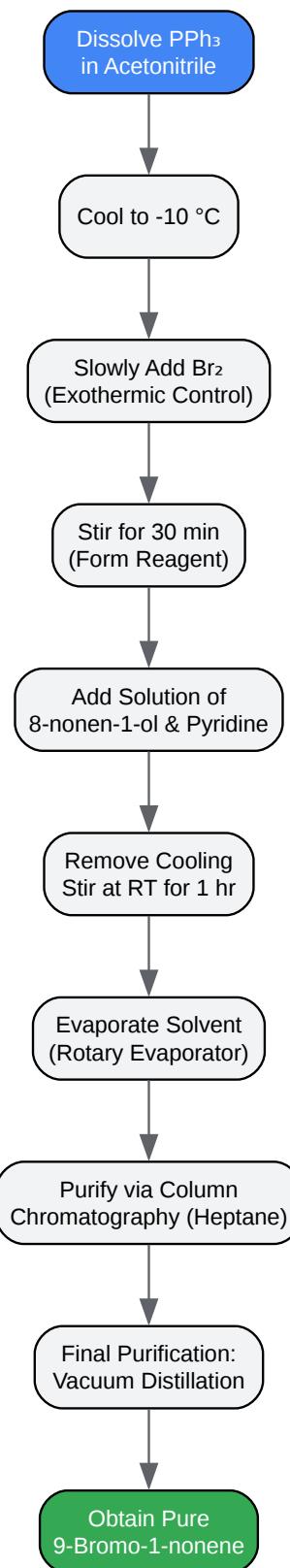
- <sup>1</sup>H NMR: Key signals include multiplets around 5.8 ppm (internal vinyl proton), 5.0 ppm (terminal vinyl protons), and a triplet at approximately 3.4 ppm corresponding to the two protons on the carbon adjacent to the bromine atom (-CH<sub>2</sub>Br).

- $^{13}\text{C}$  NMR: Characteristic peaks appear around 139 ppm (internal vinyl carbon), 114 ppm (terminal vinyl carbon), and a peak near 34 ppm for the carbon bearing the bromine atom.[4]
- IR Spectroscopy: Shows characteristic C=C stretching vibrations for the alkene ( $\sim 1640 \text{ cm}^{-1}$ ) and C-H stretching of the vinyl group ( $\sim 3075 \text{ cm}^{-1}$ ). A C-Br stretching band is also observable in the fingerprint region.[4]

## Synthesis Protocol: From 8-Nonen-1-ol

A reliable and commonly cited method for the preparation of **9-bromo-1-nonene** is the bromination of the corresponding alcohol, 8-nonen-1-ol, using triphenylphosphine and bromine. This is a variation of the Appel reaction.

## Experimental Workflow

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Caption: Workflow for the synthesis of **9-bromo-1-nonene**.

## Step-by-Step Methodology

This protocol is adapted from established literature procedures.[\[6\]](#)[\[7\]](#)

- **Reagent Preparation:** In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel under an inert atmosphere (Argon or Nitrogen), dissolve triphenylphosphine (1.2 equivalents) in anhydrous acetonitrile.
- **Formation of Brominating Agent:** Cool the solution to -10 °C using an appropriate cooling bath (e.g., ice/salt). Slowly add bromine (1.15 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly. The formation of a phosphonium bromide salt may be observed. Stir the resulting mixture at this temperature for 30 minutes.
  - **Causality Insight:** Pre-mixing triphenylphosphine and bromine forms the dibromotriphenylphosphorane intermediate in situ. This is the active reagent that will convert the alcohol's hydroxyl group into an excellent leaving group, preventing side reactions associated with free HBr.
- **Addition of Substrate:** In a separate flask, prepare a solution of 8-nonen-1-ol (1.0 equivalent) and pyridine (1.3 equivalents) in anhydrous acetonitrile. Add this solution dropwise to the cold reaction mixture.
  - **Causality Insight:** Pyridine acts as a base to neutralize the HBr byproduct that is formed during the reaction, preventing it from reacting with the terminal alkene.
- **Reaction Completion:** After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Continue stirring for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up and Purification:**
  - Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
  - Resuspend the residue in a non-polar solvent like heptane or hexane. This will cause the triphenylphosphine oxide byproduct to precipitate.

- Filter the mixture to remove the solid byproduct.
- The filtrate, containing the desired product, is then concentrated and purified by silica gel column chromatography using heptane as the eluent.
- For highest purity, a final vacuum distillation can be performed.[\[6\]](#)[\[7\]](#)

## Key Chemical Transformations

The true value of **9-bromo-1-nonene** lies in its ability to participate in a wide array of chemical reactions, enabling the construction of complex molecular frameworks.

### A. Grignard Reagent Formation

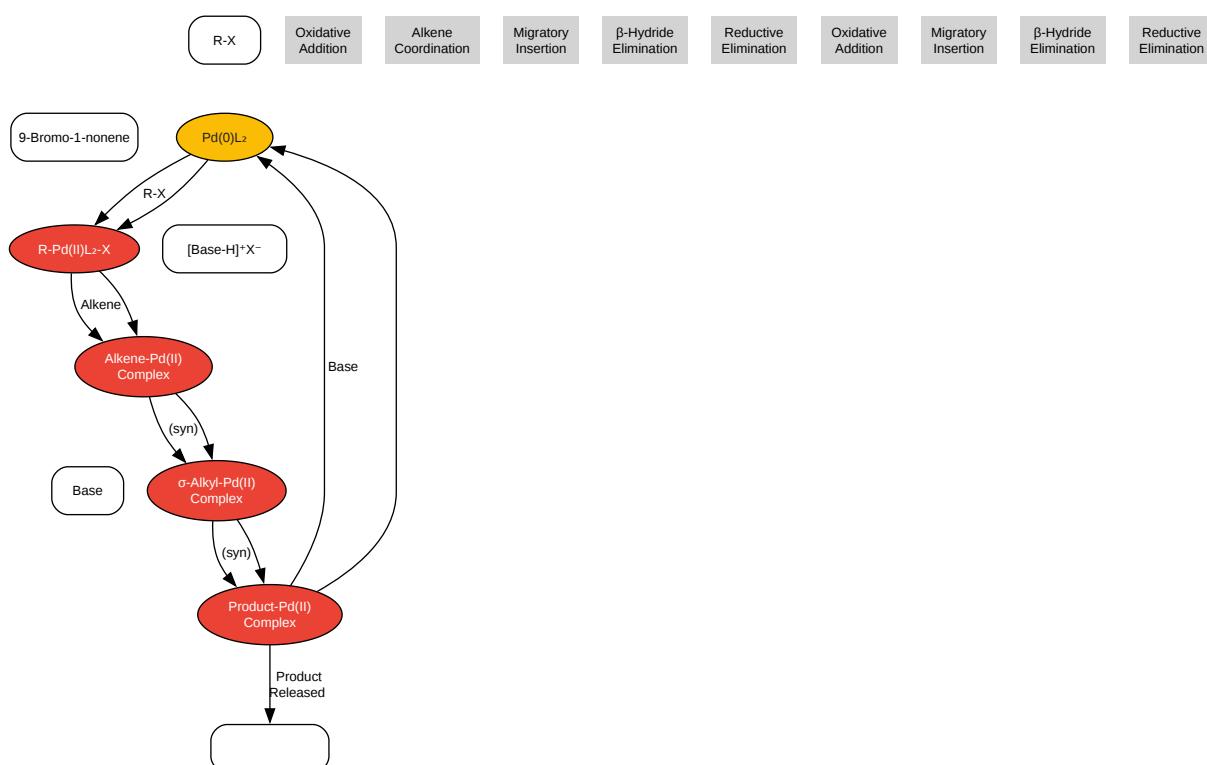
The alkyl bromide can be readily converted into a Grignard reagent, a powerful carbon-based nucleophile.

Protocol:

- Activate magnesium turnings in a flame-dried flask under an inert atmosphere.
- Add a solution of **9-bromo-1-nonene** in an ethereal solvent (e.g., anhydrous THF or diethyl ether) dropwise. A crystal of iodine or sonication may be required for initiation.
- The reaction is exothermic and, once initiated, should proceed smoothly to form 8-nonenylmagnesium bromide.
- Expert Insight: This Grignard reagent is a key intermediate for introducing a nine-carbon chain with a terminal alkene onto electrophilic centers like aldehydes, ketones, esters, and epoxides.

### B. Palladium-Catalyzed Cross-Coupling: The Heck Reaction

The terminal alkene is an excellent substrate for palladium-catalyzed reactions, such as the Mizoroki-Heck reaction, which forms a new carbon-carbon bond between the alkene and an aryl or vinyl halide.[\[8\]](#)[\[9\]](#)



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Caption: Catalytic cycle of the Mizoroki-Heck reaction.

This reaction is foundational in modern organic synthesis for creating substituted alkenes with high stereoselectivity.[\[8\]](#)[\[10\]](#) The use of **9-bromo-1-nonene** in this context allows for the covalent attachment of its nine-carbon tether to aromatic systems.

## Applications in Drug Development and Materials Science

The bifunctional nature of **9-bromo-1-nonene** makes it a crucial starting material or intermediate in several high-value applications.

- Pharmaceutical Synthesis: It is a documented reactant in the synthesis of the breast cancer drug Fulvestrant (Faslodex) and has been cited as a precursor for the anti-cancer drug Dasatinib.[\[1\]](#)[\[3\]](#)[\[7\]](#) In these syntheses, the nonenyl chain is typically installed via nucleophilic substitution using the bromide, with the terminal alkene reserved for later-stage modifications or as part of the final pharmacophore.
- Agrochemicals: The compound serves as a starting material for insecticides like cypermethrin, where the carbon backbone is incorporated into the final active molecule.[\[1\]](#)
- Polymer Science: It is used to prepare polymerizable polysiloxanes with hydrophilic substituents.[\[2\]](#) The terminal alkene can undergo polymerization, while the bromide can be converted to other functional groups prior to or after polymerization, allowing for the creation of functionalized polymers.
- Surfactants: The long alkyl chain makes it a suitable precursor for the synthesis of nonionic surfactants used in various industries.[\[1\]](#)

## Safety, Handling, and Storage

As with any reactive chemical, proper handling of **9-bromo-1-nonene** is critical for laboratory safety.

## Hazard Identification (GHS Classification)

- Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[\[4\]](#)[\[11\]](#)[\[12\]](#)
- Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[\[4\]](#)[\[11\]](#)[\[12\]](#)

- Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[4][11][13]
- Physical Hazard: Combustible liquid

## Recommended Handling Procedures

- Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[11][12]
- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[11][14]
- Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[11][12]
- Keep away from heat, sparks, and open flames.[14]

## Storage Conditions

- Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][14]
- For long-term stability, store under an inert gas atmosphere (nitrogen or argon) at 2–8 °C.[3][6][15]
- Keep away from incompatible materials such as strong oxidizing agents.[5]

## Conclusion

**9-Bromo-1-nonene** is a quintessential example of a molecular "linchpin" in modern organic synthesis. Its structural simplicity belies a profound synthetic versatility, offering chemists two distinct reactive sites for sequential and controlled molecular construction. From life-saving pharmaceuticals to advanced functional materials, the applications of this compound underscore its importance. A thorough understanding of its properties, synthetic routes, and reaction chemistry, as detailed in this guide, is essential for any researcher aiming to leverage its full potential.

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